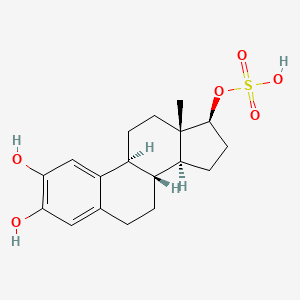

2-Hydroxyestradiol 17-sulfate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Hydroxyestradiol 17-sulfate, also known as this compound, is a useful research compound. Its molecular formula is C18H24O6S and its molecular weight is 368.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Antioxidant Properties

2-Hydroxyestradiol 17-sulfate exhibits significant antioxidant activity, which is crucial for mitigating oxidative stress in biological systems. Research indicates that it can effectively scavenge free radicals and inhibit lipid peroxidation, thus protecting cellular components from oxidative damage.

- Comparative Antioxidant Activity : Studies have shown that the antioxidative effect of this compound is comparable to that of other known antioxidants, such as alpha-tocopherol (vitamin E) and free catecholestrogens like 2-hydroxyestradiol and 4-hydroxyestradiol .

Role in Pregnancy

The compound plays a significant role during pregnancy, particularly in relation to preeclampsia, a condition characterized by high blood pressure and signs of damage to other organ systems.

- Placental Antioxidant : Research by Takanashi et al. suggests that this compound may function as a placental antioxidant, helping to balance lipid peroxides and prevent oxidative stress during pregnancy . The presence of this compound has been correlated with healthier pregnancy outcomes, as lower levels have been observed in women with pregnancy-induced hypertension compared to healthy pregnant women .

- Serum Levels in Pregnancy : Serum concentrations of this compound increase throughout pregnancy, indicating its importance in maintaining antioxidant defenses during this critical period. For instance, levels measured at different gestational weeks showed a significant rise from early to late pregnancy .

Metabolic Pathways

Understanding the metabolic pathways involved in the production of this compound is crucial for elucidating its biological functions.

- CYP Isoforms Involvement : The cytochrome P450 isoforms CYP2C8 and CYP2C9 have been identified as key enzymes involved in the conversion of estradiol 17-sulfate to its hydroxylated form . This metabolic pathway underscores the compound's potential role as an antioxidant within the body.

Clinical Implications and Research Findings

Numerous studies have explored the clinical implications of this compound, particularly concerning women's health.

- Preeclampsia Research : Investigations into the relationship between serum levels of this compound and preeclampsia have highlighted its potential as a biomarker for assessing risk and managing this condition .

- Therapeutic Potential : Given its antioxidant properties and role in regulating oxidative stress during pregnancy, there is ongoing research into the therapeutic applications of this compound for preventing or treating conditions associated with oxidative damage.

Data Table: Key Findings on Serum Levels During Pregnancy

| Gestational Week | Mean Serum Level (nmol/L) | Observations |

|---|---|---|

| 28-31 | 4.68 ± 0.93 | Baseline level during early pregnancy |

| 32-35 | 8.38 ± 1.21 | Mid-pregnancy increase |

| 36-40 | 18.31 ± 3.41 | Significant rise indicating increased demand |

属性

CAS 编号 |

75005-50-4 |

|---|---|

分子式 |

C18H24O6S |

分子量 |

368.4 g/mol |

IUPAC 名称 |

[(8R,9S,13S,14S,17S)-2,3-dihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] hydrogen sulfate |

InChI |

InChI=1S/C18H24O6S/c1-18-7-6-11-12(14(18)4-5-17(18)24-25(21,22)23)3-2-10-8-15(19)16(20)9-13(10)11/h8-9,11-12,14,17,19-20H,2-7H2,1H3,(H,21,22,23)/t11-,12+,14-,17-,18-/m0/s1 |

InChI 键 |

LKEXGMTXKRKYSA-XSSYPUMDSA-N |

SMILES |

CC12CCC3C(C1CCC2OS(=O)(=O)O)CCC4=CC(=C(C=C34)O)O |

手性 SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OS(=O)(=O)O)CCC4=CC(=C(C=C34)O)O |

规范 SMILES |

CC12CCC3C(C1CCC2OS(=O)(=O)O)CCC4=CC(=C(C=C34)O)O |

同义词 |

2-hydroxyestradiol 17-sulfate 2-OH-E2-17-S |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。